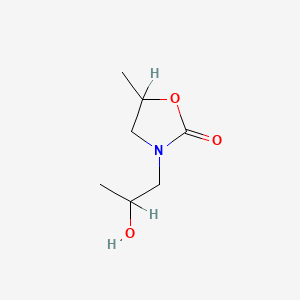

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Description

Properties

IUPAC Name |

3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDCFUIDHJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)O1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955347 | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3375-84-6 | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46IGY5185P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Foreword

The synthesis of oxazolidinone derivatives continues to be an area of intense research, driven by their broad spectrum of biological activities and their utility as versatile chiral auxiliaries in asymmetric synthesis. This guide provides a comprehensive technical overview of a robust and environmentally conscious method for the synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone, a key intermediate and building block in medicinal and materials chemistry. As a senior application scientist, this document is structured to not only provide a detailed synthetic protocol but also to elucidate the underlying chemical principles and mechanistic rationale, thereby empowering researchers to adapt and optimize this synthesis for their specific applications.

Introduction

This compound is a heterocyclic compound characterized by a 2-oxazolidinone core, a five-membered ring containing both nitrogen and oxygen heteroatoms. The substituents at the 3- and 5-positions, a 2-hydroxypropyl group and a methyl group, respectively, impart specific physical and chemical properties that make it a valuable synthon. The presence of a secondary alcohol and a carbamate within a chiral framework offers multiple points for further functionalization, rendering it a versatile intermediate in the development of novel pharmaceuticals and functional materials.

This guide will focus on a green and efficient synthetic approach: the reaction of 1-amino-2-propanol with propylene carbonate. This method avoids the use of hazardous reagents such as phosgene and offers high atom economy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target molecule is paramount for its successful synthesis, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Registry Number | 3375-84-6 | [1] |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Boiling Point | Not readily available | |

| Solubility | Soluble in water, alcohols, and other polar organic solvents | General knowledge |

Synthetic Pathway: A Green Chemistry Approach

The chosen synthetic route involves the base-catalyzed reaction of 1-amino-2-propanol with propylene carbonate. This pathway is advantageous due to the ready availability and low toxicity of the starting materials and the absence of hazardous byproducts.

Caption: Figure 2: Mechanistic steps of the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Amino-2-propanol | 78-96-6 | 75.11 | ≥98% | Sigma-Aldrich |

| Propylene Carbonate | 108-32-7 | 102.09 | ≥99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | VWR |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1-amino-2-propanol (7.51 g, 0.1 mol) and potassium carbonate (1.38 g, 0.01 mol) as the catalyst.

-

Begin stirring the mixture at room temperature.

-

-

Addition of Propylene Carbonate:

-

Slowly add propylene carbonate (10.21 g, 0.1 mol) to the reaction mixture using a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

-

Work-up and Extraction:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate catalyst.

-

The crude product is a viscous liquid.

-

-

Purification:

-

Purify the crude product by vacuum distillation. [2]This is the preferred method to obtain a high-purity product, as it allows for the separation of the desired product from unreacted starting materials and any high-boiling impurities at a lower temperature, preventing thermal decomposition. [2] * Collect the fraction boiling at the appropriate temperature and pressure. The exact boiling point under vacuum will depend on the specific pressure achieved.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure of the molecule by showing the chemical environment of each proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is used to identify the functional groups present in the molecule. Key expected peaks include:

-

A broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A strong peak around 1750 cm⁻¹ corresponding to the C=O stretch of the cyclic carbamate (oxazolidinone ring).

-

Peaks in the 1200-1000 cm⁻¹ region corresponding to C-N and C-O stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The NIST Chemistry WebBook provides a reference mass spectrum for this compound. [1] 2. Chromatographic Analysis:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1-Amino-2-propanol is a corrosive liquid and should be handled with care.

-

Propylene carbonate is a combustible liquid.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis of this compound. By leveraging a green and efficient reaction between 1-amino-2-propanol and propylene carbonate, this method provides a reliable route to this valuable chemical intermediate. The detailed protocol, coupled with mechanistic insights and characterization guidelines, is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The principles and techniques described herein can be adapted and optimized for the synthesis of a wide range of related oxazolidinone derivatives.

References

-

NIST Chemistry WebBook. 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. [Link]

- Chaudhari, R. V., et al. (2010). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.

-

ResearchGate. (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone. While a complete, publicly available, assigned high-resolution NMR spectrum for this specific molecule is not readily found in the peer-reviewed literature, this guide will leverage spectral data from close structural analogs and predictive models to offer a robust framework for its analysis. The principles and methodologies outlined herein are designed to empower researchers in drug development and organic synthesis to confidently identify and characterize this and related N-substituted oxazolidinones.

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics.[1] The precise substitution pattern on the ring and its appendages is critical to biological activity, making unambiguous structural elucidation by NMR a cornerstone of any synthetic or drug discovery campaign involving this motif.

Molecular Structure and Stereochemical Considerations

This compound possesses two stereocenters, one at C5 of the oxazolidinone ring and the other at C2' of the hydroxypropyl side chain. This gives rise to the possibility of four diastereomers: (5R, 2'R), (5S, 2'S), (5R, 2'S), and (5S, 2'R). It is crucial to recognize that the NMR spectra of these diastereomers will exhibit distinct chemical shifts and coupling constants, particularly for the protons and carbons at or near the stereocenters. The exact stereochemistry of a sample will depend on the synthetic route employed. For the purposes of this guide, we will discuss the general features expected for this structure, noting where diastereomeric differences would be most apparent.

Caption: A streamlined workflow for NMR sample preparation.

NMR Data Acquisition

Modern NMR spectrometers are highly automated, but understanding the key acquisition parameters is essential for optimizing data quality.

Recommended Acquisition Parameters:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.

-

Relaxation Delay (d1): 2 seconds.

-

Advanced 2D NMR Experiments:

For unambiguous assignment of all proton and carbon signals, especially in the case of diastereomers, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular structure.

Sources

The Unexplored Potential of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone: A Technical Guide to a Novel Chiral Auxiliary

Abstract

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of stereocenters. While the Evans oxazolidinones have been extensively studied and applied, a vast number of structurally related auxiliaries offer untapped potential. This technical guide delves into the core principles and potential applications of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone , a chiral auxiliary with unique structural features. Due to the limited specific literature on this particular auxiliary, this guide will establish a framework for its application by drawing parallels with well-documented oxazolidinone systems. We will explore its probable synthesis, the mechanistic basis for stereocontrol, and provide detailed, field-proven protocols for its N-acylation and subsequent use in diastereoselective alkylation and aldol reactions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of chiral auxiliaries.

Introduction: Beyond the Archetypal Evans Auxiliary

The quest for enantiomerically pure compounds is a central theme in modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer. Chiral auxiliaries are powerful tools in this endeavor, offering a robust method for controlling stereochemistry during carbon-carbon bond formation.[1] These chiral molecules are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed, having imparted their chirality to the product.

The family of oxazolidinones, popularized by David A. Evans, represents one of the most successful classes of chiral auxiliaries.[2] Their rigid, planar structure and the steric influence of substituents at the 4 and 5 positions of the ring allow for a high degree of facial selectivity in enolate reactions. This guide focuses on a lesser-known member of this family, This compound . The presence of a hydroxyl group on the N-substituent introduces a potential coordinating element, which could offer unique modes of stereocontrol compared to the more common alkyl or benzyl substituents.

While specific data on the performance of this compound is scarce in peer-reviewed literature, its structural analogy to well-understood auxiliaries allows us to project its reactivity and utility. This guide will therefore serve as a predictive and practical manual for its deployment in asymmetric synthesis.

Synthesis of the Chiral Auxiliary

The synthesis of chiral oxazolidinones typically originates from readily available chiral pool starting materials, such as α-amino acids.[3] For this compound, a plausible synthetic route would start from a chiral amino alcohol. A likely precursor for the 5-methyl-2-oxazolidinone core is alaninol, which can be derived from the natural amino acid L-alanine.

A general and efficient method for the cyclization of β-amino alcohols involves reaction with phosgene or a phosgene equivalent like diethyl carbonate.[4] The subsequent N-alkylation with a suitable propylene oxide derivative would furnish the target molecule.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the chiral auxiliary.

Mechanism of Stereocontrol: The Role of the Oxazolidinone Scaffold

The stereodirecting power of oxazolidinone auxiliaries stems from the formation of a rigid, chelated enolate intermediate. Upon N-acylation, the resulting imide can be deprotonated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form a Z-enolate.[1] The metal cation then coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a planar, five-membered chelate ring.

This rigid conformation forces the substituent at the 5-position of the oxazolidinone ring to project outwards, effectively blocking one face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a highly diastereoselective reaction.

Caption: Mechanism of stereocontrol in oxazolidinone auxiliaries.

The N-(2-hydroxypropyl) group in the target auxiliary may further influence stereoselectivity. The hydroxyl group could potentially coordinate to the metal cation of the enolate or to a Lewis acid catalyst, leading to an even more rigid transition state and potentially different stereochemical outcomes compared to non-coordinating N-substituents.

Experimental Protocols

The following protocols are based on well-established procedures for Evans-type auxiliaries and are expected to be highly applicable to this compound.[1]

N-Acylation of the Chiral Auxiliary

A crucial first step is the attachment of a carboxylic acid moiety to the nitrogen of the oxazolidinone. A common and effective method involves the use of an acid chloride in the presence of a strong base.

Protocol: N-Propionylation

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise. Stir the mixture for 30 minutes at this temperature.

-

Acylation: Add propionyl chloride (1.1 eq.) dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by silica gel chromatography.

| Reagent | Molar Eq. | Purpose |

| Chiral Auxiliary | 1.0 | Chiral source |

| Anhydrous THF | - | Solvent |

| n-Butyllithium | 1.05 | Strong base for deprotonation |

| Propionyl Chloride | 1.1 | Acylating agent |

Asymmetric Alkylation

With the N-acylated auxiliary in hand, the diastereoselective alkylation can be performed.

Protocol: Asymmetric Allylation

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl-3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.

-

Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the Z-enolate.

-

Alkylation: Add allyl iodide (1.2 eq.) and stir the reaction mixture at -78 °C for 4 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The desired diastereomer is then isolated by silica gel chromatography.

| Reagent | Molar Eq. | Purpose |

| N-Acyl Auxiliary | 1.0 | Substrate |

| Anhydrous THF | - | Solvent |

| NaHMDS | 1.1 | Base for enolate formation |

| Allyl Iodide | 1.2 | Electrophile |

Asymmetric Aldol Reaction

The boron enolates of N-acyloxazolidinones are particularly effective in asymmetric aldol reactions, affording high diastereoselectivity.[4]

Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

-

Preparation: Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under argon.

-

Enolate Formation: Cool the solution to 0 °C and add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). Stir for 30 minutes.

-

Aldol Addition: Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.2 eq.) dropwise. Stir for 2 hours at -78 °C, then allow to warm to 0 °C over 1 hour.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Purification: The product can be purified by silica gel chromatography.

| Reagent | Molar Eq. | Purpose |

| N-Acyl Auxiliary | 1.0 | Substrate |

| Anhydrous DCM | - | Solvent |

| Di-n-butylboron triflate | 1.1 | Forms boron enolate |

| Triethylamine | 1.2 | Base |

| Isobutyraldehyde | 1.2 | Electrophile |

Cleavage of the Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be removed. The method of cleavage can be chosen to yield different functional groups.

-

To obtain the Carboxylic Acid: Hydrolysis with lithium hydroxide and hydrogen peroxide is a standard and effective method.[1]

-

To obtain the Alcohol: Reduction with lithium borohydride or lithium aluminum hydride will cleave the auxiliary to yield the primary alcohol.

-

To obtain the Aldehyde: More specialized reducing agents, such as DIBAL-H, can be used to obtain the aldehyde, though this can be substrate-dependent.[5]

-

To obtain the Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent can convert the acylated auxiliary into a Weinreb amide, which is a versatile intermediate for the synthesis of ketones.

Caption: Cleavage pathways for the chiral auxiliary.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, platform for asymmetric synthesis. While direct experimental data remains to be published, the foundational principles of oxazolidinone-mediated stereocontrol provide a strong basis for its successful application. The protocols and mechanistic insights detailed in this guide, derived from decades of research on analogous systems, offer a robust starting point for researchers to investigate the unique properties of this chiral auxiliary. The presence of the N-(2-hydroxypropyl) substituent may open new avenues for stereocontrol through secondary coordination, a hypothesis that warrants experimental validation. As the demand for enantiomerically pure compounds continues to grow, the exploration of novel chiral auxiliaries like the one discussed herein will be crucial for advancing the frontiers of chemical synthesis.

References

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

-

García-García, P., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molbank, 2022(4), M1483. [Link]

- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral oxazolidinones. Journal of the American Chemical Society, 103(8), 2127-2129.

-

Bull, J. A., et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 4(13), 2639-2647. [Link]

-

Kingston University London. Asymmetric [3 + 2] cycloaddition reactions: new chemistry for solid phase. [Link]

- Hein, J. E., & Hultin, P. G. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2003(05), 635-638.

- Al-Zoubi, R. M. (2014). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 42(2), 99-102.

-

Pinto, M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5477. [Link]

- Palomo, C., et al. (2004). N-Acyl-1,3-oxazolidines in Asymmetric Synthesis.

-

Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3343. [Link]

- Kim, B. M., Williams, S. F., & Masamune, S. (1991). Asymmetric Aldol Reactions using Boron Enolates. In Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.

-

Chanet-Ray, J., et al. (2021). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. International Journal of Molecular Sciences, 22(19), 10459. [Link]

- Romea, P., & Urpí, F. (2009). Stereoselective Synthesis of anti α-Methyl-β-Methoxy Carboxylic Compounds. Organic Syntheses, 86, 81-91.

- Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.

- Van derost, J. C., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(1), 961-970.

-

PubChem. (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. [Link]

-

PubChem. 2-Oxazolidinone, 3-ethenyl-5-methyl-. [Link]

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Unseen Workhorse: A Technical Guide to 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration of a Versatile Heterocyclic Compound

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone (CAS No. 3375-84-6), a heterocyclic compound with significant, yet underexplored, potential across various scientific domains. Moving beyond a simple recitation of properties, we will delve into the causality behind its reactivity, explore its prospective applications with a critical eye, and provide actionable insights for its synthesis and safe handling. This document is structured to serve as a foundational resource for researchers seeking to innovate with this versatile molecule.

Core Molecular Attributes and Physicochemical Landscape

This compound is a bifunctional molecule characterized by a stable 5-methyl-2-oxazolidinone ring and a reactive secondary hydroxyl group on its N-propyl substituent. This unique structural combination governs its physical and chemical behavior, making it a subject of interest for both polymer and medicinal chemists.

Structural and Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 3375-84-6 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

| Boiling Point | 133.4 °C (406.5 K) at 0.07 kPa | [3] |

| logP (Octanol/Water Partition Coefficient) | 0.208 (Calculated) | [3] |

The presence of both a polar oxazolidinone ring and a hydroxyl group contributes to its solubility in a broad range of solvents, a critical attribute for its utility as a reactant and intermediate.[1] The calculated logP value suggests a degree of hydrophilicity, which is significant for potential biological applications.[3]

Figure 1: Chemical Structure of this compound (A visual representation of the molecule's key functional groups.)

Synthesis Strategies: A Practical Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient method can be extrapolated from established synthesis routes for analogous N-substituted 2-oxazolidinones. The most logical pathway involves the reaction of an appropriate amino alcohol with a cyclic carbonate.

Proposed Synthesis Pathway: Reaction of 1-Amino-2-propanol with Propylene Carbonate

This method offers a direct and atom-economical route to the target molecule. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the propylene carbonate, followed by an intramolecular cyclization.

Figure 2: Proposed Synthesis of this compound (A simplified workflow of the proposed synthesis.)

Experimental Protocol: A Self-Validating System

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, combine equimolar amounts of 1-amino-2-propanol and propylene carbonate.

-

Solvent and Catalyst: While the reaction can proceed neat, a high-boiling point, inert solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to ensure homogeneity and controlled heating. The addition of a basic catalyst, such as potassium carbonate or a phosphonium-based ionic liquid, can significantly accelerate the reaction.[4]

-

Reaction Conditions: Heat the mixture to a temperature range of 140-160 °C.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by vacuum distillation. The expected boiling point is approximately 133.4 °C at 0.07 kPa.[3]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Potential Applications: A Forward Look

The unique bifunctionality of this compound opens doors to a variety of potential applications, primarily in polymer chemistry and as a building block in organic synthesis.

Polymer Chemistry: A Reactive Component in Polyurethanes and Epoxy Resins

The presence of a secondary hydroxyl group makes this molecule a prime candidate for incorporation into polymer backbones.

-

Polyurethane Production: It can act as a polyol in the synthesis of polyurethane foams. The hydroxyl group will react with isocyanates, integrating the oxazolidinone moiety into the polymer network. This could potentially modify the foam's properties, such as thermal stability and mechanical strength. The oxazolidinone ring, being a polar and rigid structure, may enhance the material's performance.

-

Reactive Diluent in Epoxy Resins: In epoxy resin formulations, viscosity control is crucial. This compound could serve as a reactive diluent. Its hydroxyl group can react with the epoxy rings, becoming part of the cured matrix. This not only reduces the initial viscosity of the resin but also contributes to the final properties of the thermoset, potentially improving adhesion and thermal shock resistance.[5]

Chiral Auxiliary in Asymmetric Synthesis

The oxazolidinone scaffold is renowned for its role as a chiral auxiliary, enabling the stereocontrolled synthesis of complex molecules.[6] While the specific use of this compound in this context is not well-documented, its structure suggests this as a promising area of investigation. The chirality of the starting amino alcohol would be transferred to the oxazolidinone, which could then be used to direct stereoselective reactions. Given that both (R)- and (S)-1-amino-2-propanol are commercially available, both enantiomers of the corresponding chiral auxiliary could be synthesized.

Figure 3: Concept of Chiral Auxiliary Application (A general workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.)

Intermediate in Pharmaceutical and Agrochemical Synthesis

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics.[6] this compound can serve as a versatile intermediate for the synthesis of novel bioactive molecules. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores.

Spectroscopic and Safety Profile

Spectroscopic Characterization (Predicted and Analog-Based)

-

¹H NMR: Key signals would include multiplets for the CH and CH₂ groups of the propyl chain and the oxazolidinone ring, a doublet for the methyl group on the ring, a doublet for the methyl group on the propyl chain, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the oxazolidinone ring (typically around 158-160 ppm), as well as signals for the carbons of the propyl chain and the methyl groups.

-

FTIR: The most prominent absorption bands would be a strong C=O stretch for the carbamate carbonyl (around 1750 cm⁻¹), a broad O-H stretch from the hydroxyl group (around 3400 cm⁻¹), and C-N and C-O stretching vibrations.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the data for related oxazolidinones, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Hazards: May be harmful if swallowed and may cause skin and eye irritation.[2]

-

Storage: Store in a tightly closed container in a cool, dry place.

Researchers should always consult the most up-to-date safety information and perform a thorough risk assessment before handling this or any chemical compound.

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. Its straightforward synthesis and versatile bifunctional nature make it an attractive candidate for further investigation in polymer science, asymmetric synthesis, and medicinal chemistry. This guide has laid the foundational knowledge for its synthesis, properties, and potential applications, with the aim of stimulating further research and innovation. The development of detailed experimental protocols for its use as a chiral auxiliary and as a monomer in novel polymers are particularly promising avenues for future exploration. As our understanding of this compound grows, so too will its role in the development of advanced materials and therapeutics.

References

-

Cheméo. Chemical Properties of 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl- (CAS 3375-84-6). [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-Oxazolidinone. [Link]

-

Patentscope. CN110981738A - Synthesis method of 2-aminopropanol. [Link]

-

MDPI. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. [Link]

-

ResearchGate. A Method for the Synthesis of 2-Oxazolidinones and 2-Imidazolidinones from Five-Membered Cyclic Carbonates and β-Aminoalcohols or 1,2-Diamines. [Link]

-

PubMed Central. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]

-

LookChem. Cas 78-96-6,Amino-2-propanol. [Link]

-

ResearchGate. Chemical structure analysis of the oxazolidine derivatives by FTIR.... [Link]

- Google Patents. DE60118241T2 - METHOD FOR PRODUCING OXAZOLIDINONE COMPOUNDS.

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

ResearchGate. Polyurethane Foam Formulations Used in This Study. All formulations are.... [Link]

-

ScienceDirect. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. [Link]

-

PubMed Central. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. [Link]

-

MDPI. Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. [Link]

-

PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

-

ResearchGate. Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters. [Link]

-

MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

-

PubChem. 1-Amino-2-propanol. [Link]

- Google Patents. WO2003072576A2 - Oxazolidinone derivatives, processes for their preparation, and pharmaceutical compositions containing them.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Google Patents. US9415053B2 - Solid, orally administrable pharmaceutical composition.

-

The Royal Society of Chemistry. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemos.de [chemos.de]

- 3. US6365751B1 - Antibiotic oxazolidinone derivatives - Google Patents [patents.google.com]

- 4. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. specialchem.com [specialchem.com]

- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a heterocyclic compound of interest in pharmaceutical and synthetic chemistry.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for each analytical choice. We present a self-validating, multi-technique approach that integrates Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy to unambiguously determine the compound's constitution, connectivity, and stereochemistry. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for the characterization of complex small molecules.

Foundational Molecular Analysis

Before embarking on detailed spectroscopic analysis, the initial step is to confirm the fundamental molecular properties. This establishes the elemental composition and molecular mass, which serve as the foundational constraints for all subsequent structural deductions.

The target molecule, this compound, has the following core properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [2][3] |

| Molecular Weight | 159.1830 g/mol | [2] |

| Monoisotopic Mass | 159.08954 Da | [3] |

| IUPAC Name | 3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | [3] |

These values are the primary targets for verification by high-resolution mass spectrometry.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the cornerstone for determining molecular weight and gaining initial structural insights through fragmentation analysis. The choice of ionization technique is critical; Electrospray Ionization (ESI) is particularly well-suited for this polar, non-volatile molecule.

Expertise & Causality: ESI is selected over other methods like Electron Ionization (EI) because it is a soft ionization technique that minimizes premature fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺). This is crucial for confidently establishing the molecular weight. The analysis is typically performed using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to provide accurate mass measurements that validate the elemental formula.

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.

-

Chromatography: While not strictly necessary for initial mass determination, coupling with LC is standard practice.[4]

-

Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to elute the polar compound.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (Positive ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the primary ion of interest (m/z 160.0968) to elucidate structural fragments.

-

Data Interpretation & Expected Results

The primary goal is to observe the protonated molecule and characteristic adducts. Tandem MS (MS/MS) provides confirmatory structural data by breaking the molecule at its weakest points.

| Ion Species | Calculated m/z | Expected Observation & Rationale |

| [M+H]⁺ | 160.0968 | The primary ion observed. Its accurate mass confirms the C₇H₁₃NO₃ formula. |

| [M+Na]⁺ | 182.0788 | A common adduct, providing secondary confirmation of the molecular weight.[3] |

| [M+H-H₂O]⁺ | 142.0862 | Result of fragmentation; loss of the hydroxyl group as water from the propyl side chain.[3] |

Key Fragmentation Pathways: The MS/MS spectrum of the [M+H]⁺ ion is predicted to show characteristic losses corresponding to the side chain, providing direct evidence for its structure and attachment to the oxazolidinone core.

Caption: Predicted MS/MS fragmentation pathways for [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, FTIR is essential for confirming the presence of the hydroxyl (-OH) and the critical oxazolidinone carbonyl (C=O) groups.

Expertise & Causality: The position of the carbonyl absorption is highly diagnostic. A typical ketone or ester carbonyl appears around 1715-1750 cm⁻¹. However, for a cyclic carbamate (oxazolidinone), this peak is shifted to a higher frequency (typically 1750-1810 cm⁻¹) due to ring strain and the electronic effects of the adjacent nitrogen and oxygen atoms.[5] Observing a strong absorption in this specific region is a powerful indicator of the oxazolidinone ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation & Expected Absorption Bands

The spectrum is analyzed for characteristic peaks that correspond to specific bond vibrations.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale & Expected Appearance |

| 3500 - 3200 | O-H (Alcohol) | Stretching | A strong, broad peak confirming the hydroxyl group. |

| 2980 - 2850 | C-H (Aliphatic) | Stretching | Sharp peaks corresponding to the methyl and methylene groups. |

| ~1760 | C=O (Carbamate) | Stretching | A very strong, sharp peak characteristic of the 2-oxazolidinone ring.[5] |

| 1250 - 1050 | C-O | Stretching | Strong absorptions from the alcohol and the ring ether linkage. |

| ~1200 | C-N | Stretching | A moderate absorption from the amine within the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic compounds in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the atomic connectivity.

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this molecule as it allows for the clear observation of the exchangeable hydroxyl proton (-OH), which might otherwise be broadened or exchanged in CDCl₃. All chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[7]

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration).

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz) Note: Chemical shifts (δ) and coupling constants (J) are predicted values based on typical ranges for similar structures.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| H-5 | ~4.65 | m | 1H | |

| H-4a (ax) | ~3.30 | t | 1H | ~8.5 |

| H-4b (eq) | ~3.70 | dd | 1H | ~8.5, 6.5 |

| H-1'a | ~3.15 | m | 1H | |

| H-1'b | ~3.40 | m | 1H | |

| H-2' | ~3.85 | m | 1H | |

| 2'-OH | ~4.80 | d | 1H | ~5.0 |

| 5-CH₃ | ~1.30 | d | 3H | ~6.0 |

| 2'-CH₃ | ~1.05 | d | 3H | ~6.2 |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR reveals the number of unique carbon atoms and their chemical nature.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 (C=O) | ~158.0 | Carbonyl carbon of the carbamate. |

| C-5 | ~75.0 | Methine carbon attached to oxygen and methyl group. |

| C-2' | ~65.0 | Methine carbon of the side chain, attached to -OH. |

| C-4 | ~50.0 | Methylene carbon of the ring, attached to nitrogen. |

| C-1' | ~48.0 | Methylene carbon of the side chain, attached to nitrogen. |

| 5-CH₃ | ~21.0 | Methyl group on the oxazolidinone ring. |

| 2'-CH₃ | ~19.0 | Methyl group on the hydroxypropyl side chain. |

2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides a strong hypothesis, 2D NMR validates the structure by showing correlations between nuclei.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the proton network within the propyl side chain and the oxazolidinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting the different fragments of the molecule.

Sources

- 1. CAS 3375-84-6: this compound [cymitquimica.com]

- 2. 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl- [webbook.nist.gov]

- 3. PubChemLite - this compound (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Chiral Synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Introduction: The Significance of Chiral Oxazolidinones

Oxazolidinones are a critical class of heterocyclic compounds that serve as foundational scaffolds in modern medicinal chemistry and asymmetric synthesis. Their rigid, predictable stereochemical architecture makes them exceptional chiral auxiliaries, which are molecules temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1][2] This control is paramount in drug development, where the chirality of a molecule often dictates its pharmacological activity and safety profile.[3] The Evans auxiliaries, a famous example, are oxazolidinone-based and have been instrumental in the synthesis of complex natural products by enabling highly diastereoselective alkylation and aldol reactions.[2][4]

Beyond their role as auxiliaries, the oxazolidinone ring is a core structural feature in several potent pharmaceutical agents, most notably in antibiotics like Linezolid.[5] The specific compound of interest, 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone (CAS 3375-84-6), is a valuable chiral building block.[6][7] Its structure, featuring a reactive secondary alcohol and two stereocenters, makes it a versatile intermediate for synthesizing more complex, biologically active molecules.[7] This guide provides an in-depth analysis of the synthetic strategies, mechanistic principles, and a detailed protocol for the enantioselective synthesis of this important compound.

Synthetic Strategies and Mechanistic Causality

The enantioselective synthesis of oxazolidinones can be approached through several strategic pathways. The choice of method often depends on the availability of chiral starting materials, desired scale, and the specific stereoisomer required.

Strategy 1: Catalytic Cycloaddition of Epoxides and Isocyanates

A highly convergent and atom-economical approach is the [3+2] cycloaddition of an epoxide with an isocyanate.[8] This reaction forms the five-membered oxazolidinone ring in a single, efficient step.

Mechanistic Rationale: The core of this strategy relies on the activation of the epoxide ring by a Lewis acid catalyst, such as a chromium or aluminum complex.[9][10] The mechanism proceeds through several key stages:

-

Lewis Acid Activation: The catalyst coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack.

-

Nucleophilic Ring-Opening: A nucleophile, often a halide anion associated with the catalyst system, attacks one of the epoxide carbons.[9] For terminal epoxides like propylene oxide, this attack typically occurs at the less sterically hindered carbon (an SN2-type mechanism), ensuring high regioselectivity for a 5-substituted oxazolidinone.[9]

-

Intermediate Formation: The resulting metal-coordinated alkoxide reacts with the electrophilic carbon of the isocyanate to form a carbamate intermediate.

-

Intramolecular Cyclization: The carbamate intermediate then undergoes an intramolecular ring-closing reaction to form the thermodynamically stable oxazolidinone ring, regenerating the catalyst in the process.[9]

The stereochemistry of the final product is directly dictated by the stereochemistry of the starting epoxide. Using enantiopure (R)-propylene oxide, for example, will yield the corresponding (R)-5-methyl-2-oxazolidinone derivative.

Strategy 2: Cyclization from Chiral Amino Alcohols

An alternative and highly reliable method involves building the oxazolidinone ring from a pre-existing chiral amino alcohol. This strategy offers excellent stereochemical control as the key stereocenter is already established in the starting material.

Mechanistic Rationale: The synthesis begins with a chiral 1,2-amino alcohol, such as (R)-1-aminopropan-2-ol. This precursor is then reacted with a carbonylating agent to form the cyclic carbamate (oxazolidinone).

-

Choice of Carbonyl Source: Historically, highly reactive and toxic reagents like phosgene (COCl₂) were used. Modern, safer alternatives are preferred, including:

-

Dialkyl Carbonates (e.g., Diethyl Carbonate): A greener option that proceeds with the elimination of alcohol. A base is typically used to facilitate the reaction.

-

Chloroformates: These react readily with the amino group, followed by a base-induced cyclization.

-

Cyclic Carbonates (e.g., Propylene Carbonate): This is an elegant approach where a cyclic carbonate reacts with the amine, leading to ring-opening followed by a new ring-closing step to form the desired oxazolidinone.

-

-

N-Alkylation: Once the core 5-methyl-2-oxazolidinone is formed, the nitrogen can be alkylated to introduce the 2-hydroxypropyl side chain. This is typically achieved by reacting the oxazolidinone with a suitable electrophile, such as propylene oxide or 1-chloro-2-propanol, under basic conditions. The nucleophilic nitrogen of the oxazolidinone attacks the epoxide or displaces the chloride, forging the N-C bond.

This stepwise approach provides multiple points for purification and characterization, ensuring the integrity of the final product.

Experimental Protocol: Synthesis of (S)-3-((R)-2-Hydroxypropyl)-5-methyl-2-oxazolidinone

This protocol details a reliable, two-step synthesis starting from a chiral amino alcohol. It prioritizes the use of commercially available and relatively safe reagents.

Objective: To synthesize (S)-3-((R)-2-Hydroxypropyl)-5-methyl-2-oxazolidinone with high stereochemical purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (R)-Alaninol ((R)-2-Amino-1-propanol) | ≥98% | Standard Chemical Supplier |

| Diethyl Carbonate | Reagent Grade, ≥99% | Standard Chemical Supplier |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Standard Chemical Supplier |

| (R)-Propylene Oxide | ≥99% | Standard Chemical Supplier |

| Lithium Bromide (LiBr) | Anhydrous, ≥99% | Standard Chemical Supplier |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Chemical Supplier |

| Dichloromethane (DCM) | HPLC Grade | Standard Chemical Supplier |

| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Chemical Supplier |

| Hexanes | HPLC Grade | Standard Chemical Supplier |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Chemical Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |

Protocol Part 1: Synthesis of (R)-5-Methyl-2-oxazolidinone

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

-

Charging Reagents: To the flask, add (R)-Alaninol (7.51 g, 100 mmol), diethyl carbonate (23.6 g, 200 mmol, 2.0 equiv.), and potassium carbonate (1.38 g, 10 mmol, 0.1 equiv.).

-

Reaction: Heat the mixture to a gentle reflux (approx. 125-130 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes). The reaction is typically complete within 12-16 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to remove excess diethyl carbonate and ethanol byproduct. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield pure (R)-5-methyl-2-oxazolidinone as a white solid.

Protocol Part 2: Synthesis of (S)-3-((R)-2-Hydroxypropyl)-5-methyl-2-oxazolidinone

-

Reaction Setup: In a separate oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (R)-5-methyl-2-oxazolidinone (10.1 g, 100 mmol) in anhydrous THF (100 mL).

-

Catalyst Addition: Add anhydrous lithium bromide (0.87 g, 10 mmol, 0.1 equiv.) to the solution. LiBr acts as a mild Lewis acid to activate the epoxide.

-

Substrate Addition: Cool the mixture to 0 °C using an ice bath. Slowly add (R)-propylene oxide (6.39 g, 110 mmol, 1.1 equiv.) dropwise over 15 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the consumption of the starting oxazolidinone by TLC (Eluent: 80% EtOAc in Hexanes).

-

Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, e.g., 50% to 100% ethyl acetate in hexanes) to afford the final product, this compound, as a clear, viscous oil.[7]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Reagents | Catalyst | Typical Yield (%) | Typical e.e. (%) | Advantages | Disadvantages |

| Epoxide + Isocyanate | Chiral Epoxide, Isocyanate | Lewis Acid (e.g., Cr(salphen))[9] | 80-95% | >99% | Convergent, high atom economy, high yield.[8] | Requires synthesis of isocyanate precursor; catalyst can be expensive. |

| Amino Alcohol + Carbonate | Chiral Amino Alcohol, Diethyl Carbonate | Base (e.g., K₂CO₃) | 75-90% | >99% | Uses stable, readily available materials; avoids toxic reagents. | Two-step process (cyclization then alkylation); may require higher temperatures. |

| Amino Alcohol + Phosgene | Chiral Amino Alcohol, Phosgene | Stoichiometric Base | 85-95% | >99% | High yielding and fast reaction. | Phosgene is extremely toxic and requires specialized handling. |

Conclusion

The chiral synthesis of this compound is a critical process for accessing valuable intermediates in pharmaceutical development. The choice between a convergent cycloaddition and a stepwise approach from an amino alcohol depends on factors such as reagent availability, safety protocols, and scalability. The detailed protocol provided here represents a robust and relatively safe method for producing this compound with high enantiomeric purity. By understanding the underlying mechanistic principles, researchers can troubleshoot and adapt these procedures to achieve optimal results in their synthetic campaigns.

References

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

-

Lee, J., & Kim, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(11), 3321. [Link]

-

De Simone, A., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(1), 961-969. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-7). Wiley-VCH. [Link]

-

Various Authors. (n.d.). Enantioselective Synthesis of Oxazolidinones. ResearchGate. [Link]

-

NIST. (n.d.). 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Da Silva, E. F., et al. (2016). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Scientific Reports, 6, 29221. [Link]

-

North, M., & Ritson, D. J. (2011). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. European Journal of Organic Chemistry, 2011(22), 4218-4224. [Link]

- Google Patents. (n.d.). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.

- Google Patents. (n.d.). WO2010017948A2 - Pharmaceutical compositions with modified release properties comprising 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl)-methyl)-2-thiophencarboxamid.

-

Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1834. [Link]

-

YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

- Madhusudhan, G., et al. (2006). Synthesis of 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione. Indian Journal of Chemistry, 45B, 1264-1267.

-

ResearchGate. (2015). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. [Link]

-

North, M., & Ritson, D. J. (2011). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. ResearchGate. [Link]

-

Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. Chemical Reviews, 92(5), 833-856. [Link]

-

National Institutes of Health. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1834. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. york.ac.uk [york.ac.uk]

- 3. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl- [webbook.nist.gov]

- 7. CAS 3375-84-6: this compound [cymitquimica.com]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

Mastering Asymmetric Synthesis: Detailed Application Notes and Protocols for 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control stereochemistry. This guide provides an in-depth exploration of a lesser-utilized but potentially valuable chiral auxiliary, 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone. While structurally similar to the widely-used Evans auxiliaries, the presence of a pendant hydroxyl group introduces unique considerations that must be addressed for successful application.

This document moves beyond a simple recitation of steps, delving into the rationale behind the protocols and offering insights honed from practical experience. We will navigate the essential reactions, from acylation and stereoselective alkylation to aldol additions and the final cleavage of the auxiliary, with a critical focus on the necessary strategic modifications imposed by the hydroxypropyl moiety.

Introduction to this compound

This compound, with the chemical formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol , is a heterocyclic compound belonging to the oxazolidinone family.[1][2] These compounds are renowned for their role as chiral auxiliaries, capable of directing the stereochemical outcome of reactions on an attached acyl group.[3] The stereogenic center at the 5-position of the oxazolidinone ring, bearing a methyl group, serves to create a chiral environment that facially biases the approach of electrophiles to the enolate derived from the N-acyl group.

A key structural feature of the title compound is the 2-hydroxypropyl group at the N-3 position. This hydroxyl group, while potentially influencing solubility and other physical properties, presents a significant chemical challenge.[4] Its acidic proton will readily react with the strong bases (e.g., n-butyllithium, lithium diisopropylamide) required for enolate formation, consuming valuable reagent and preventing the desired reaction. Therefore, a crucial first step in almost all applications of this auxiliary in asymmetric synthesis is the protection of this hydroxyl group.

I. Protection of the Hydroxyl Group: A Prerequisite for Reactivity

The success of subsequent stereoselective reactions hinges on the effective masking of the hydroxypropyl group. The ideal protecting group must be stable to strongly basic and nucleophilic conditions at low temperatures and be readily removable without affecting the newly formed stereocenters or the chiral auxiliary itself. Silyl ethers and benzyl ethers are excellent candidates.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether

The tert-butyldimethylsilyl (TBS) group is a robust and widely used protecting group for alcohols, demonstrating excellent stability towards strong bases and many other reagents.[5]

Rationale: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBS-Cl. Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves as a catalyst. The deprotection is achieved using a fluoride source, which has a very high affinity for silicon, leading to selective cleavage of the Si-O bond.[5]

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.5 M solution) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

-

Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq.) portion-wise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(2-(tert-Butyldimethylsilyloxy)propyl)-5-methyl-2-oxazolidinone.

II. N-Acylation: Attaching the Prochiral Substrate

With the hydroxyl group protected, the next step is to attach the acyl group that will undergo stereoselective transformation. A standard and effective method involves deprotonation of the oxazolidinone nitrogen with a strong base followed by quenching with an acyl chloride.

Protocol 2: N-Acylation using n-Butyllithium

Rationale: n-Butyllithium (n-BuLi) is a strong base that readily deprotonates the N-H of the protected oxazolidinone to form a lithium amide. This nucleophilic nitrogen then attacks the electrophilic carbonyl carbon of the acyl chloride to form the desired N-acyl oxazolidinone. The reaction is performed at low temperature (-78 °C) to prevent side reactions.

Step-by-Step Methodology:

-

Dissolve the TBS-protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq., typically as a solution in hexanes) dropwise via syringe.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

| Parameter | Protocol 2: N-Acylation |

| Oxazolidinone | TBS-protected this compound |

| Base | n-Butyllithium (n-BuLi) |

| Acylating Agent | Acyl Chloride (e.g., Propionyl chloride) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | 85-95% |

III. Diastereoselective Alkylation: Creating a New Stereocenter

The N-acylated oxazolidinone is now poised for the creation of a new stereocenter α to the carbonyl group. This is achieved by forming a chiral enolate which then reacts with an electrophile, typically an alkyl halide.

Protocol 3: Diastereoselective Enolate Alkylation

Rationale: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon, forming a lithium enolate. The stereochemistry of the enolate is controlled by the chiral auxiliary. The bulky substituent at the 5-position of the oxazolidinone ring directs the alkylating agent to the opposite, less sterically hindered face of the enolate, leading to a high degree of diastereoselectivity.[3]

Caption: Workflow for Diastereoselective Alkylation.

Step-by-Step Methodology:

-

Prepare a solution of LDA (1.1 eq.) in anhydrous THF by adding n-BuLi to a solution of diisopropylamine at -78 °C and stirring for 30 minutes.

-

In a separate flame-dried flask, dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (approx. 0.1 M solution) and cool to -78 °C.

-

Slowly add the freshly prepared LDA solution to the N-acyl oxazolidinone solution via cannula or syringe.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 eq.) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

IV. Diastereoselective Aldol Reactions

Aldol reactions are a powerful method for C-C bond formation. Using an N-acyl oxazolidinone auxiliary allows for highly diastereoselective aldol additions.

Protocol 4: Boron-Mediated Asymmetric Aldol Reaction

Rationale: The formation of a boron enolate with reagents like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base (e.g., triethylamine) leads to a rigid, six-membered transition state. The stereochemistry of the aldol adduct is dictated by the facial bias imposed by the chiral auxiliary in this well-defined transition state.

Caption: Mechanism of Boron-Mediated Aldol Reaction.

Step-by-Step Methodology:

-

Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere and cool to 0 °C.

-

Add dibutylboron triflate (1.1 eq.) dropwise, followed by the slow addition of triethylamine (1.2 eq.).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde (1.2 eq.) dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Extract the product with DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

V. Cleavage of the Chiral Auxiliary

After the desired stereocenter(s) have been installed, the chiral auxiliary must be removed to yield the final product. The method of cleavage depends on the desired functionality (e.g., carboxylic acid, alcohol, aldehyde).